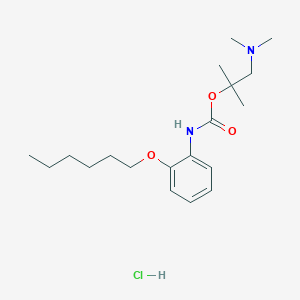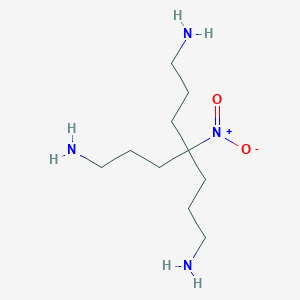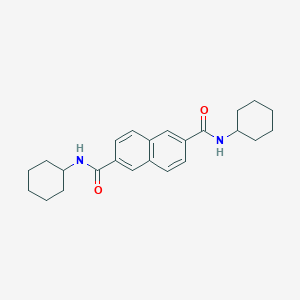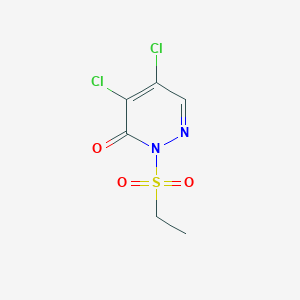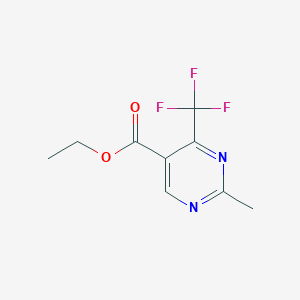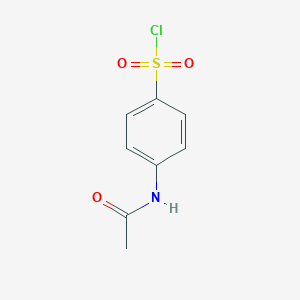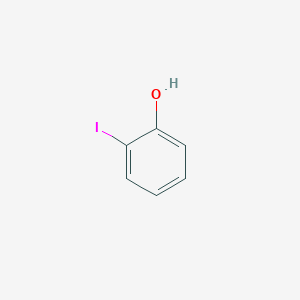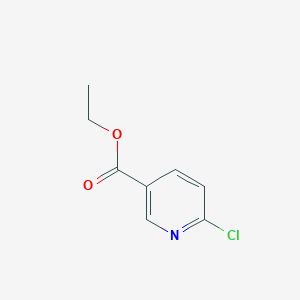![molecular formula C43H54N8O7 B132912 tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate CAS No. 157973-91-6](/img/structure/B132912.png)
tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a synthetic compound with the molecular formula C43H54N8O7 and a molecular weight of 794.9 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic chemistry techniques and reagents to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
化学反応の分析
Types of Reactions
tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
科学的研究の応用
tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: In industrial applications, this compound is used in the development of new materials and as a component in specialized chemical formulations
作用機序
The mechanism of action of tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
特性
CAS番号 |
157973-91-6 |
|---|---|
分子式 |
C43H54N8O7 |
分子量 |
794.9 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C43H54N8O7/c1-27-14-8-10-18-32(27)48-41(56)45-21-13-12-20-34(47-30-24-37(52)51(26-30)36(38(44)53)22-28-15-6-5-7-16-28)39(54)50-40(55)35(49-42(57)58-43(2,3)4)23-29-25-46-33-19-11-9-17-31(29)33/h5-11,14-19,25,30,34-36,46-47H,12-13,20-24,26H2,1-4H3,(H2,44,53)(H,49,57)(H2,45,48,56)(H,50,54,55)/t30-,34+,35+,36+/m1/s1 |
InChIキー |
HRNMANYNLBIEDG-WJERKRFCSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)NC4CC(=O)N(C4)C(CC5=CC=CC=C5)C(=O)N |
異性体SMILES |
CC1=CC=CC=C1NC(=O)NCCCC[C@@H](C(=O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)N[C@@H]4CC(=O)N(C4)[C@@H](CC5=CC=CC=C5)C(=O)N |
正規SMILES |
CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)NC4CC(=O)N(C4)C(CC5=CC=CC=C5)C(=O)N |
同義語 |
4-((1,1-dimethylethoxy)carbonyl)-tryptophyl-lysyl(2-tolylaminocarbonyl)amino-1-(benzylcarbamoylmethyl)pyrrolidin-2-one 4-Boc-Trp-Lys(Tac)amino-1-(benzylcarbamoylmethyl)pyrrolidin-2-one BOOTLABCAP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


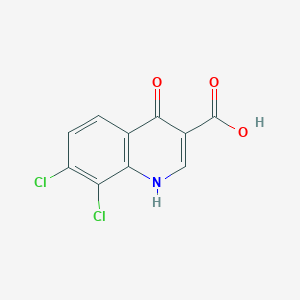
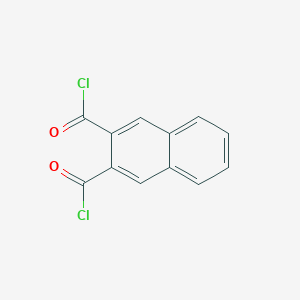
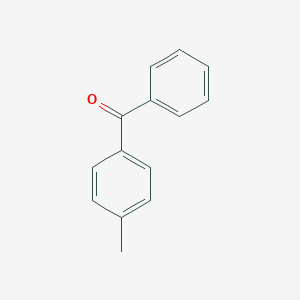
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)

